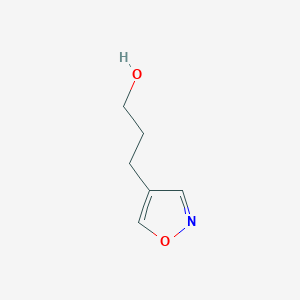
3-(Isoxazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Isoxazol-4-yl)propan-1-ol” is a compound with the empirical formula C6H9NO2 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “3-(Isoxazol-4-yl)propan-1-ol” is represented by the SMILES string OCCCC1=CON=C1 . The InChI key for this compound is UAJXYTTYMXWESL-UHFFFAOYSA-N .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis
“3-(Isoxazol-4-yl)propan-1-ol” is a solid substance . Its molecular weight is 186.19 .Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
- Synthesis of New Isoxazoles for Antifungal Application: New isoxazole derivatives, including compounds related to 3-(Isoxazol-4-yl)propan-1-ol, were synthesized and evaluated for their antifungal activities against various strains including Candida albicans. The study focused on the structure-activity relationship of these compounds (Chevreuil et al., 2007).
Larvicidal Activity
- Larvicidal Isoxazoles Against Aedes Aegypti Larvae: A study synthesized 3,5-disubstituted isoxazoles and tested them for larvicidal activity against Aedes aegypti larvae. This research provides insights into the potential use of isoxazole derivatives as larvicides (Silva-Alves et al., 2013).
Synthesis for Benzothiazole Derivatives
- Synthesis Involving Isoxazole and Benzothiazole: A process was developed for synthesizing derivatives involving 3-(Isoxazol-4-yl)propan-1-ol and benzothiazole, showcasing the compound's utility in complex organic syntheses (Azimi et al., 2014).
Antifungal Derivatives
- Antifungal 1,3-Bis-(1,2,3-Triazol-1-yl)-Propan-2-ol Derivatives: Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, related to 3-(Isoxazol-4-yl)propan-1-ol, demonstrated high activity against Candida spp., suggesting potential antifungal applications (Zambrano-Huerta et al., 2019).
Corrosion Inhibition
- Use in Corrosion Inhibition: A study on quinoxaline-based propanones, structurally related to 3-(Isoxazol-4-yl)propan-1-ol, showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the compound's potential in industrial applications (Olasunkanmi & Ebenso, 2019).
Antioxidant and Antimicrobial Activities
- Isoxazoles with Antioxidant and Antimicrobial Properties: Novel substituted isoxazoles were synthesized and screened for their antioxidant and antimicrobial activities. This research indicates the potential use of 3-(Isoxazol-4-yl)propan-1-ol derivatives in the development of new antimicrobial and antioxidant agents (Lokeshwari & Kumar, 2017).
Safety And Hazards
Direcciones Futuras
Isoxazoles, including “3-(Isoxazol-4-yl)propan-1-ol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions include the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Propiedades
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJXYTTYMXWESL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599468 |
Source


|
| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isoxazol-4-yl)propan-1-ol | |
CAS RN |
10421-09-7 |
Source


|
| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)
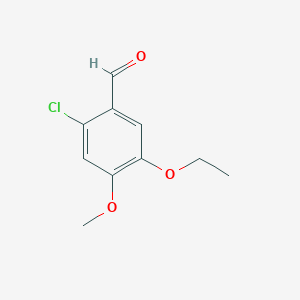
![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)
![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)
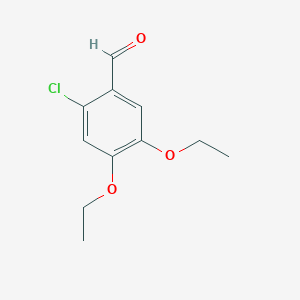
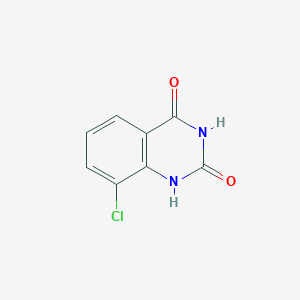
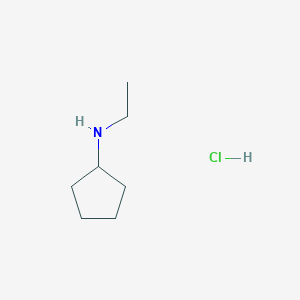
![1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B1357496.png)
![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)
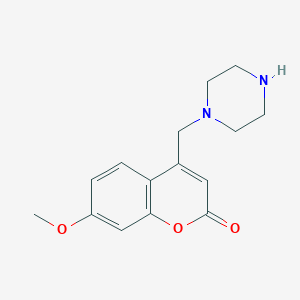
![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)